

What are the properties of (Tetrahydro-2H-pyran-4-yl)hydrazine dihydrochloride?

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(Tetrahydro-2H-pyran-4-yl)hydrazine dihydrochloride
Cat. No.:	B1452918

[Get Quote](#)

An In-depth Technical Guide to **(Tetrahydro-2H-pyran-4-yl)hydrazine Dihydrochloride** for Drug Discovery Professionals

Abstract

(Tetrahydro-2H-pyran-4-yl)hydrazine dihydrochloride is a heterocyclic building block of significant value in medicinal chemistry and drug discovery. Its structure synergistically combines the favorable pharmacokinetic attributes of a tetrahydropyran (THP) ring with the versatile reactivity of a hydrazine moiety. This guide provides a comprehensive technical overview of its chemical properties, a validated synthesis protocol, key synthetic applications, and its role in the development of novel therapeutics, particularly as a scaffold for Dipeptidyl Peptidase-4 (DPP-4) inhibitors. Safety, handling, and storage protocols are also detailed to ensure its effective and safe utilization in a research and development setting.

Introduction: Strategic Value in Medicinal Chemistry

In the landscape of modern drug discovery, the selection of appropriate chemical scaffolds is a critical determinant of a program's success. The title compound, **(Tetrahydro-2H-pyran-4-yl)hydrazine dihydrochloride**, has emerged as a strategic intermediate due to the convergence of two highly valued pharmacophoric elements.

The Tetrahydropyran Scaffold: A "Privileged" Motif

The tetrahydropyran (THP) ring is widely regarded as a "privileged scaffold" in medicinal chemistry.^[1] It is prevalent in numerous biologically active compounds and natural products.^[2] From a drug design perspective, the THP moiety often serves as a more hydrophilic bioisostere for carbocyclic rings like cyclohexane. This substitution can reduce lipophilicity, which in turn can significantly improve a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, a crucial factor for clinical viability.^[1] The incorporation of the THP ring can enhance aqueous solubility, modulate metabolic stability, and provide specific hydrogen bond accepting vectors via its ether oxygen, thereby optimizing interactions with biological targets.^[3]

The Hydrazine Moiety: A Versatile Synthetic Handle

The hydrazine functional group is a powerful and versatile tool in organic synthesis.^[4] Its nucleophilic nature enables a wide range of chemical transformations, most notably the formation of hydrazone through condensation with aldehydes and ketones, and the construction of nitrogen-containing heterocycles like pyrazoles and triazoles.^{[4][5]} These structural motifs are staples in medicinal chemistry, found in a vast array of therapeutic agents with demonstrated anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities.^[5]

(Tetrahydro-2H-pyran-4-yl)hydrazine Dihydrochloride: A Key Building Block

The dihydrochloride salt of (Tetrahydro-2H-pyran-4-yl)hydrazine provides a stable, solid, and readily handleable form of the reactive hydrazine. This enhances its shelf-life and simplifies weighing and dispensing in synthetic protocols. It serves as a crucial starting material for constructing diverse chemical libraries aimed at various therapeutic targets, with a notable application in the synthesis of DPP-4 inhibitors for the treatment of type 2 diabetes.^[6]

Physicochemical and Spectroscopic Properties

A thorough understanding of the compound's properties is essential for its effective use.

Identification and Nomenclature

The definitive identity of the compound is established by its CAS number and various chemical names.

Identifier	Value
Chemical Name	(Tetrahydro-2H-pyran-4-yl)hydrazine dihydrochloride[1]
IUPAC Name	oxan-4-ylhydrazine;dihydrochloride[7]
CAS Number	1187974-47-5
Molecular Formula	C ₅ H ₁₄ Cl ₂ N ₂ O[1]
Molecular Weight	189.09 g/mol
SMILES	NNC1CCOCC1.[H]Cl.[H]Cl[1]
InChIKey	LEQYXDJQJWQHEP-UHFFFAOYSA-N[7][8]

Physical and Chemical Properties

The dihydrochloride salt form dictates many of the compound's physical properties.

Property	Value / Description
Appearance	Solid[1]
Solubility	Expected to be soluble in water and polar organic solvents like methanol and DMSO.[6]
Storage	Store at 2-8°C under an inert atmosphere.[1]
Hydrogen Bond Donors	4[1][7]
Hydrogen Bond Acceptors	3[1][7]
Rotatable Bond Count	1[1]

Note: Experimental data for melting point and specific solubility values are not readily available in public literature.

Spectroscopic Profile

Spectroscopic data is critical for identity confirmation and quality control.

Data Type	Expected Characteristics
¹ H NMR	A proton NMR spectrum for the hydrochloride salt is available.[8] Key signals would include broad peaks for the amine protons (NH ₂ and NH ⁺), and multiplets corresponding to the axial and equatorial protons of the THP ring. The protons adjacent to the oxygen (positions 2 and 6) would be shifted downfield compared to those at positions 3 and 5.
¹³ C NMR	Expected signals include four distinct resonances for the carbon atoms of the THP ring, with the carbons adjacent to the ether oxygen (C2, C6) appearing most downfield.
IR Spectroscopy	Characteristic absorption bands would include a broad stretch in the 3200-2600 cm ⁻¹ region, typical of an amine salt (N-H stretching). Also expected are C-H stretching bands for the aliphatic ring (~2900 cm ⁻¹) and a strong C-O-C stretching band for the ether linkage (~1100 cm ⁻¹).[6]
Mass Spectrometry (MS)	Mass spectrometry would show a molecular ion peak for the free base (M ⁺) at m/z 116.1.[6] Key fragmentation patterns would likely involve cleavage of the THP ring and loss of the hydrazine moiety.[6]

Synthesis and Purification

The most practical and widely employed synthesis of (Tetrahydro-2H-pyran-4-yl)hydrazine is through the reductive amination of tetrahydro-4H-pyran-4-one.[6] This approach is efficient and proceeds through a hydrazone intermediate.

Rationale for Synthetic Route Selection

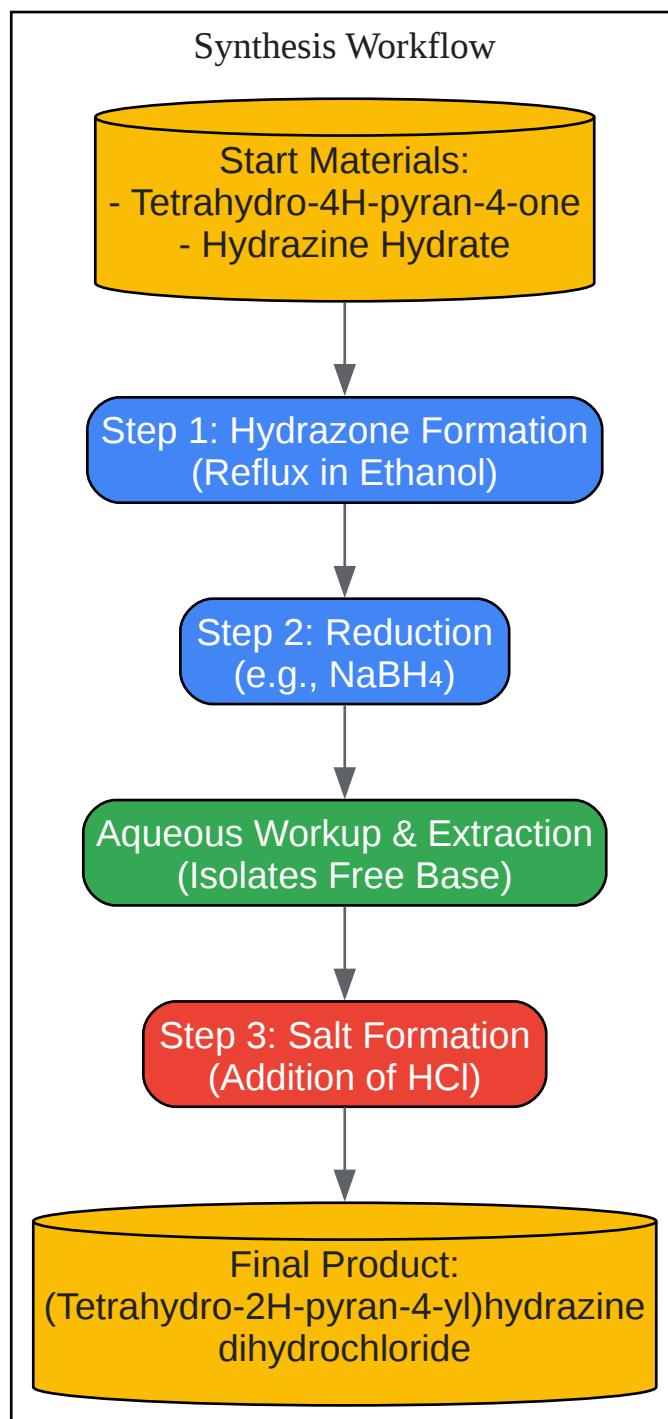
Reductive amination is a robust and high-yielding transformation in organic chemistry. The choice of tetrahydro-4H-pyran-4-one as the starting material is strategic due to its commercial availability and straightforward reactivity. The two-step, one-pot procedure involving initial hydrazone formation followed by in-situ reduction is atom-economical and minimizes purification steps.^[6] Various reducing agents can be employed, such as sodium cyanoborohydride (NaBH_3CN), sodium triacetoxyborohydride (STAB), or catalytic hydrogenation. The use of a borane-based reagent like α -picoline-borane has also been reported as an efficient method for the reductive alkylation of hydrazines.^[9]

Detailed Step-by-Step Synthesis Protocol

Reaction: Reductive amination of Tetrahydro-4H-pyran-4-one followed by salt formation.

Step 1: Hydrazone Formation

- To a solution of tetrahydro-4H-pyran-4-one (1.0 eq) in a suitable solvent such as ethanol or methanol, add hydrazine hydrate (1.2 eq).^[6]
- Heat the reaction mixture to reflux and monitor its progress by Thin-Layer Chromatography (TLC) until the starting ketone is consumed.
- Upon completion, allow the mixture to cool to room temperature. The resulting hydrazone can often be carried forward to the next step without purification.^[6]


Step 2: Reduction of the Hydrazone

- Cool the solution containing the hydrazone intermediate in an ice bath.
- Slowly add a reducing agent such as sodium borohydride (NaBH_4) (approx. 1.5 eq) portion-wise, maintaining the temperature below 10°C.
- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours or until TLC analysis indicates the complete disappearance of the hydrazone.
- Carefully quench the reaction by the slow addition of water, followed by acidification with 1M HCl to destroy any remaining reducing agent.

Step 3: Isolation and Dihydrochloride Salt Formation

- Remove the organic solvent under reduced pressure.
- Adjust the pH of the remaining aqueous solution to basic ($\text{pH} > 12$) using 5M NaOH.
- Extract the aqueous layer multiple times with a suitable organic solvent, such as dichloromethane or ethyl acetate.
- Combine the organic extracts, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude (Tetrahydro-2H-pyran-4-yl)hydrazine free base.
- Dissolve the crude free base in a minimal amount of a suitable solvent like isopropanol or diethyl ether.
- Add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete (at least 2.2 equivalents).
- Collect the resulting white solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford **(Tetrahydro-2H-pyran-4-yl)hydrazine dihydrochloride**.

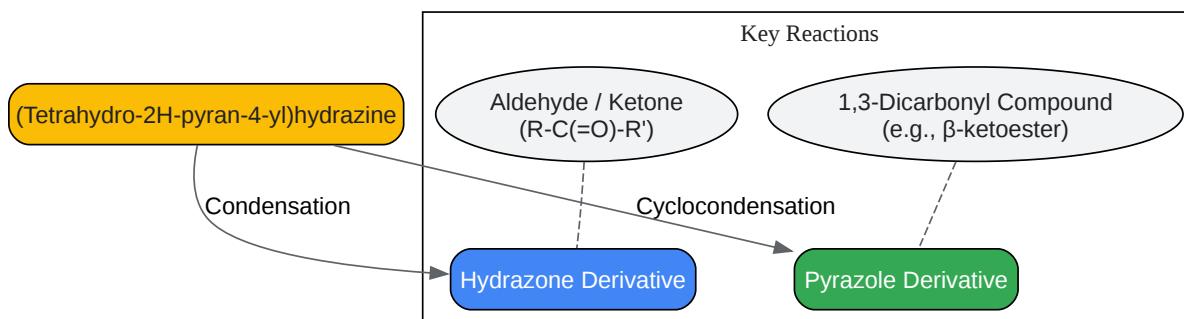
Synthesis and Purification Workflow Diagram

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of the target compound.

Chemical Reactivity and Synthetic Applications

The utility of this building block stems from the predictable and versatile reactivity of the hydrazine moiety.


Formation of Hydrazones

The primary reaction of hydrazines is condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones. This reaction is typically robust and high-yielding, forming a stable C=N bond. This transformation is fundamental for building molecular complexity and is a cornerstone of combinatorial chemistry, allowing for the rapid generation of large libraries of compounds for biological screening.^[1]

Synthesis of Pyrazole Derivatives

A strategically important application is the synthesis of pyrazole rings. Pyrazoles are a key heterocycle in many approved drugs and clinical candidates.^[10] (Tetrahydro-2H-pyran-4-yl)hydrazine can react with 1,3-dicarbonyl compounds or their equivalents (e.g., β -ketoesters) in a cyclocondensation reaction to afford substituted pyrazoles, directly incorporating the beneficial THP scaffold into the final structure.^[6]

Key Synthetic Transformations Diagram

[Click to download full resolution via product page](#)

Caption: Key synthetic applications of the title compound.

Applications in Drug Discovery and Development

The unique combination of the THP ring and hydrazine group makes this compound a valuable asset in drug discovery.

Case Study: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

A prominent application of this scaffold is in the development of inhibitors for Dipeptidyl Peptidase-4 (DPP-4), a key therapeutic target for type 2 diabetes mellitus.^{[2][6]} DPP-4 is an enzyme that inactivates incretin hormones, which are responsible for regulating insulin secretion.^[2] By inhibiting DPP-4, the levels of active incretins are increased, leading to better glycemic control. Many potent DPP-4 inhibitors, known as "gliptins," feature nitrogen-containing heterocyclic cores.^[10] The (Tetrahydro-2H-pyran-4-yl)hydrazine scaffold provides an ideal starting point for synthesizing pyrazole-based DPP-4 inhibitors, where the THP moiety can occupy key pockets in the enzyme's active site and contribute to favorable pharmacokinetic properties.^[11]

Broader Therapeutic Potential

The derivatives accessible from (Tetrahydro-2H-pyran-4-yl)hydrazine have shown a wide spectrum of biological activities. The ability to easily generate libraries of hydrazones, pyrazoles, and other heterocycles allows for screening against various targets. Documented activities for such derivatives include:

- Anticancer^[1]
- Antimicrobial^[1]
- Anti-inflammatory^[1]

Handling, Storage, and Safety

As with all hydrazine derivatives, proper safety protocols must be strictly followed.

GHS Hazard Classification

The compound is classified as hazardous. The following table summarizes its GHS classification based on available safety data sheets for similar compounds.

Hazard Class	Category	Hazard Statement
Skin Irritation	2	H315: Causes skin irritation[6]
Eye Irritation	2A	H319: Causes serious eye irritation[6]
Acute Toxicity (Oral, Dermal, Inhalation)	4	H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled[4]
Specific Target Organ Toxicity	3	H335: May cause respiratory irritation[6]

Recommended Handling Procedures

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.
 - Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
 - Respiratory Protection: If handling outside a fume hood or if dust is generated, use a NIOSH/MSHA approved respirator.
- Hygiene: Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in the work area.[6]

Storage and Stability

- Storage Conditions: Store in a tightly-closed container in a cool, dry, and well-ventilated area. [1] Recommended storage is at 2-8°C.[1]
- Incompatibilities: Keep away from strong oxidizing agents and strong bases.

Disposal Guidelines

Dispose of contents and container in accordance with local, regional, and national hazardous waste regulations. This material and its container must be disposed of as hazardous waste.

Conclusion

(Tetrahydro-2H-pyran-4-yl)hydrazine dihydrochloride is more than a simple chemical intermediate; it is a strategically designed building block that offers significant advantages to the medicinal chemist. Its constituent parts—the ADME-enhancing THP ring and the synthetically versatile hydrazine moiety—provide a powerful platform for the efficient synthesis of diverse and biologically relevant molecules. Its proven application in the field of DPP-4 inhibitors underscores its value, while its potential for generating novel therapeutics for other diseases remains vast. By adhering to the synthesis, handling, and application principles outlined in this guide, researchers can effectively leverage the properties of this compound to accelerate their drug discovery programs.

References

- AA Blocks. **(tetrahydro-2H-pyran-4-yl)hydrazine dihydrochloride**. [Online].
- ChemUniverse. **(TETRAHYDRO-2H-PYRAN-4-YL)HYDRAZINE DIHYDROCHLORIDE**. [Online].
- Synthink. (2024). Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method. [Online].
- PubChem. (Tetrahydro-2H-pyran-4-yl)hydrazine. [Online].
- Zhang, Y., et al. (2020). Design, Synthesis, and Evaluation of a Series of Novel Super Long-Acting DPP-4 Inhibitors for the Treatment of Type 2 Diabetes. *Journal of Medicinal Chemistry*. [Online].
- Cole-Parmer. (2025). Material Safety Data Sheet - Hydrazine dihydrochloride. [Online].
- Tanwar, O., et al. (2014). Novel hydrazine derivatives as selective DPP-IV inhibitors: findings from virtual screening and validation through molecular dynamics simulations. *Journal of Molecular Modeling*. [Online].
- Karakaş, D., & Sakagami, H. (2021). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. *Molecules*. [Online].
- Rodrigues, F. A., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. *Pharmaceuticals*. [Online].
- Yokomatsu, T., et al. (2014). Reductive Alkylation of Hydrazine Derivatives with α -Picoline-Borane and Its Applications to the Syntheses of Useful Compounds Related to Active Pharmaceutical Ingredients. *Synthesis*. [Online].

- ResearchGate. (2025). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. [Online].
- Google Patents. (2017). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative. [Online].
- Ghosh, A. K., et al. (2012). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry. [Online].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. aablocks.com [aablocks.com]
- 2. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (Tetrahydro-2H-pyran-4-yl)hydrazine | C5H12N2O | CID 10057480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chemuniverse.com [chemuniverse.com]
- 8. Reductive Alkylation of Hydrazine Derivatives with α -Picoline-Borane and Its Applications to the Syntheses of Useful Compounds Related to Active Pharmaceutical Ingredients [organic-chemistry.org]
- 9. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Evaluation of a Series of Novel Super Long-Acting DPP-4 Inhibitors for the Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel hydrazine derivatives as selective DPP-IV inhibitors: findings from virtual screening and validation through molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [What are the properties of (Tetrahydro-2H-pyran-4-yl)hydrazine dihydrochloride?]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1452918#what-are-the-properties-of-tetrahydro-2h-pyran-4-yl-hydrazine-dihydrochloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com